FAM-DEALA-Hyp-YIPD is a fluorescent peptide derived from the hypoxia-inducible factor 1 alpha (HIF-1α) that plays a crucial role in cellular responses to oxygen levels. This compound is primarily utilized in research settings to study the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, which is pivotal in the regulation of HIF-1α degradation under normoxic conditions. The peptide's design incorporates specific modifications to enhance its fluorescent properties and binding affinity, making it a valuable tool in biochemical assays.
FAM-DEALA-Hyp-YIPD is classified as a fluorescent probe and is specifically categorized under HIF-1α peptides. It has been synthesized for use in fluorescence polarization displacement assays, which assess the binding interactions between proteins and peptides. The compound is commercially available from various suppliers, including R&D Systems and Tocris Bioscience, and is typically used in laboratory research focusing on molecular biology and biochemistry.
The synthesis of FAM-DEALA-Hyp-YIPD employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The peptide sequence is Asp-Glu-Ala-Leu-Ala-Hydroxyproline-Tyr-Ile-Pro-Asp, where specific residues are modified: Asp-1 is tagged with 5-carboxyfluorescein (5-FAM), while Hydroxyproline at position six enhances stability and binding properties.
The synthesis process involves:
FAM-DEALA-Hyp-YIPD has a molecular formula of with a molecular weight of approximately 1477.48 g/mol. The structure includes various amino acids arranged in a specific sequence that facilitates its interaction with VHL. The modifications at Asp-1 and Hydroxyproline-6 are critical for its fluorescent properties and biological activity.
Optical properties include:
FAM-DEALA-Hyp-YIPD primarily participates in binding interactions rather than traditional chemical reactions such as oxidation or reduction. Its main application involves assessing the binding affinity to VHL protein complexes through fluorescence polarization displacement assays.
In these assays:
FAM-DEALA-Hyp-YIPD operates by mimicking the binding mode of HIF-1α to the VHL protein complex. The mechanism involves:
FAM-DEALA-Hyp-YIPD has significant applications in scientific research:
The trans-4-hydroxyproline (Hyp) residue at position 6 of FAM-DEALA-Hyp-YIPD (sequence: 5-FAM-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp) is the critical determinant for von Hippel-Lindau (VHL) E3 ubiquitin ligase recognition. Hyp forms specific hydrogen bonds with VHL’s binding pocket: (i) the hydroxyl group interacts with His115-Nε and Ser111-OH, and (ii) the amide backbone hydrogen-bonds with His110 carbonyl oxygen [6] [9]. This binding motif mimics the natural hypoxia-inducible factor 1α (HIF-1α) substrate, where Hyp564 is indispensable for oxygen-dependent degradation [6] [9]. FAM-DEALA-Hyp-YIPD exhibits a dissociation constant (Kd) of 180–560 nM for the VHL-ElonginB-ElonginC (VCB) complex, comparable to the endogenous HIF-1α peptide (DEALA-Hyp-YIPD; Kd = 180 nM) [1] [4] [7]. Mutation of Hyp to proline abolishes VHL binding, confirming Hyp’s non-redundant role in molecular recognition [6].
Table 1: Structural and Optical Properties of FAM-DEALA-Hyp-YIPD
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 1477.48 g/mol | Mass spectrometry [1] [3] |
Sequence | 5-FAM-DEALA-Hyp-YIPD | HPLC-purified [1] |
λabs/λem | 485 nm / 520–535 nm | Fluorescence polarization [1] [4] |
Binding Affinity (Kd) | 180–560 nM | VCB complex [1] [6] |
FAM-DEALA-Hyp-YIPD replicates the conserved LXXLAPY motif of HIF-1α’s ODD domain (residues 556–575), which is hydroxylated by prolyl hydroxylase domain enzymes (PHDs) under normoxia [6] [9]. X-ray crystallography confirms that residues N-terminal to Hyp (DEALA) and C-terminal (YIPD) engage in hydrophobic interactions with VHL’s β-domain: (i) Tyr98 stacks against the tyrosine ring of the peptide, and (ii) Leu-252 and Trp-88 stabilize aliphatic side chains [6] [9]. The FAM fluorophore (5-carboxyfluorescein) conjugated to the N-terminal aspartate does not disrupt VHL binding, as validated by competitive isothermal titration calorimetry (ITC) showing <5% deviation in Kd versus unmodified peptide [4] [7]. This structural fidelity enables the probe to serve as a surrogate for native HIF-1α in mechanistic studies.
In fluorescence polarization (FP) displacement assays, FAM-DEALA-Hyp-YIPD (278 nM) binds VCB (450 nM), yielding high polarization values (>150 mP). Small-molecule inhibitors (e.g., compound 15 in Buckley et al.) displace the probe, reducing polarization in a dose-dependent manner (IC50 = 4.1 μM) [6] [9]. This competition directly measures inhibitor potency by quantifying disrupted VHL-HIF-1α interactions. Mechanistically, successful displacement prevents HIF-1α ubiquitination, stabilizing HIF-1α and activating hypoxia-responsive genes (e.g., VEGF, EPO) [2] [9]. The probe’s utility extends to in vitro ubiquitination assays, where its pre-incubation with VCB reduces polyubiquitination of full-length HIF-1α by >70% [6].
Table 2: Functional Characterization in Competitive Binding Assays
Parameter | Value | Application |
---|---|---|
Assay Concentration | 278 nM probe + 450 nM VCB | FP displacement [6] |
Dynamic Range | 50–0.01 μM inhibitors | IC50 determination [9] |
Positive Control IC50 | DEALA-Hyp-YIPD: 0.91 μM | Validation [7] |
Z′-Factor | 0.7–0.8 | High-throughput screening [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7